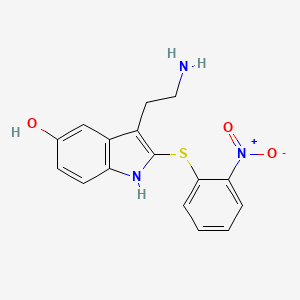
(E)-1-Chlorohex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Chlorohex-3-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of a hexene chain. The “E” configuration indicates that the chlorine atom and the hydrogen atom on the double-bonded carbons are on opposite sides, giving the molecule a specific geometric structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-1-Chlorohex-3-ene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to Hex-3-yne: This method involves the addition of hydrogen chloride (HCl) to hex-3-yne under controlled conditions to yield this compound.
Dehydrohalogenation of 1,2-Dichlorohexane: This process involves the elimination of hydrogen chloride from 1,2-dichlorohexane using a strong base like potassium hydroxide (KOH) in ethanol.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chlorination of hex-3-ene using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-Chlorohex-3-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form alcohols or ethers.
Addition Reactions: The double bond in this compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of hex-3-en-1-ol or hex-3-en-1-ether.
Addition: Formation of 1,2-dibromohexane or 1-bromohexane.
Oxidation: Formation of hex-3-ene-1,2-diol or hex-3-ene oxide.
Wissenschaftliche Forschungsanwendungen
(E)-1-Chlorohex-3-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized alkenes and alkynes.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of (E)-1-Chlorohex-3-ene involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. Additionally, the double bond in this compound can participate in addition reactions, resulting in the formation of new products with different chemical properties.
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexane: A saturated alkane with a chlorine atom attached to the first carbon. Unlike (E)-1-Chlorohex-3-ene, it lacks a double bond and exhibits different reactivity.
Hex-3-ene: An unsaturated alkene without a chlorine atom. It undergoes similar addition reactions but lacks the ability to participate in nucleophilic substitution reactions involving chlorine.
1-Bromohex-3-ene: Similar to this compound but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen properties.
Uniqueness: this compound is unique due to its specific geometric configuration (E) and the presence of both a chlorine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63281-97-0 |
|---|---|
Molekularformel |
C6H11Cl |
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
(E)-1-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI-Schlüssel |
ODDBBUZTMLEZBW-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCl |
Kanonische SMILES |
CCC=CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
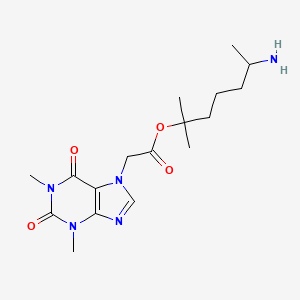
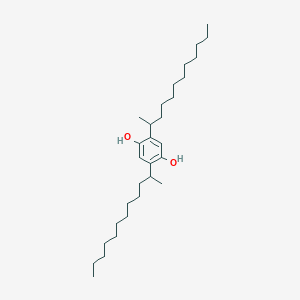

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
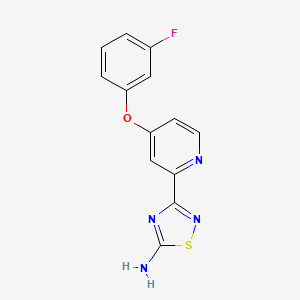
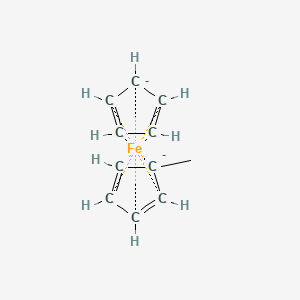
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
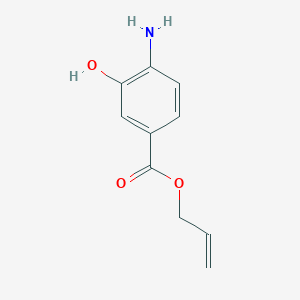
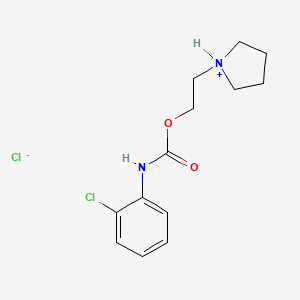
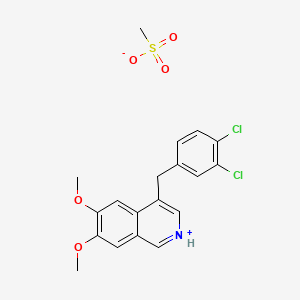
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
